(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoxaline core with a benzyl group at the 3-position and a methoxy group at the 6-position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of an o-phenylenediamine derivative with a benzyl-substituted ketone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce 3,4-dihydroquinoxaline derivatives .
Scientific Research Applications
(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological responses. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-6-methoxyquinoxaline: Lacks the dihydro structure, leading to different reactivity and biological activity.
3-Benzylquinoxalin-2-one: Similar structure but without the methoxy group, affecting its chemical properties.
6-Methoxy-3,4-dihydroquinoxalin-2-one: Lacks the benzyl group, resulting in different biological interactions.
Uniqueness
(3S)-3-Benzyl-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methoxy groups enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
CAS No. |
479677-37-7 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(3S)-3-benzyl-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H16N2O2/c1-20-12-7-8-13-14(10-12)17-15(16(19)18-13)9-11-5-3-2-4-6-11/h2-8,10,15,17H,9H2,1H3,(H,18,19)/t15-/m0/s1 |
InChI Key |
MIUHHPOJOLLAQK-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)[C@@H](N2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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